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molecular formula C9H15NO2 B2741121 1-cyclopropanecarbonylpiperidin-4-ol CAS No. 130311-91-0

1-cyclopropanecarbonylpiperidin-4-ol

Cat. No. B2741121
M. Wt: 169.224
InChI Key: PGYJQTDVXDWHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541438B2

Procedure details

Under a nitrogen atmosphere cyclopropanecarbonyl chloride (0.84 mL, 9.25 mmol) was added dropwise to a chilled mixture of 4-[(2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl]piperidin-4-ol (3.00 g, 8.81 mmol), triethylamine (1.47 mL, 10.6 mmol) and dichloromethane (90 mL). The reaction mixture was allowed to warm to ambient temperature. After 2 hours the reaction mixture was washed with water. The organic layer was concentrated under reduced pressure. The residue was purified by column chromatography (silica gel eluting with 90/10 dichloromethane/methanol) to provide 3.16 g of 4-[2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl]-1-(cyclopropylcarbonyl)piperidin-4-ol as a light orange frothy solid.
Quantity
0.84 mL
Type
reactant
Reaction Step One
Name
4-[(2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl]piperidin-4-ol
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](Cl)=[O:5])[CH2:3][CH2:2]1.C(OCC1N(C[C:25]2([OH:31])[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]2)C2C3C=CC=CC=3N=CC=2N=1)C.C(N(CC)CC)C>ClCCl>[CH:1]1([C:4]([N:28]2[CH2:29][CH2:30][CH:25]([OH:31])[CH2:26][CH2:27]2)=[O:5])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.84 mL
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Name
4-[(2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl]piperidin-4-ol
Quantity
3 g
Type
reactant
Smiles
C(C)OCC=1N(C2=C(C=NC=3C=CC=CC23)N1)CC1(CCNCC1)O
Name
Quantity
1.47 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
90 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After 2 hours the reaction mixture was washed with water
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel eluting with 90/10 dichloromethane/methanol)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(=O)N1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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